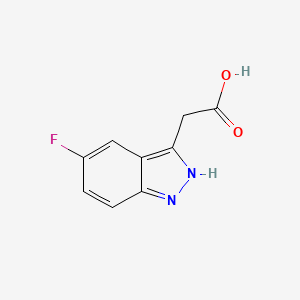

![molecular formula C11H8FNO2S B1443387 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1266976-92-4](/img/structure/B1443387.png)

2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of “2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” is 237.25 . The InChI code is 1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. It is known to be a powder .Applications De Recherche Scientifique

Fluorophore Development for Aluminium Detection

A study explored the development of fluorophores for selective Al3+ detection, potentially for studying intracellular Al3+ levels. This research utilized ligands containing the conjugated phenolic substituted thiazoline chromophore, aiming at Al3+ coordination characteristics and selective complexing over other metal ions for biological applications. The findings indicate progress in creating Al3+ specific fluorophores for biological use (Lambert et al., 2000).

Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activities

A series of thiazolo[3,2-a]pyrimidine derivatives, designed and synthesized for pharmacological evaluation, showed significant anti-inflammatory and antinociceptive activities. This study contributes to understanding the therapeutic potential of thiazole derivatives in treating inflammation and pain without high ulcerogenic activity, indicating their value in medicinal chemistry (Alam et al., 2010).

Metabolism Study of Orexin Receptor Antagonist

Research on the novel orexin 1 and 2 receptor antagonist, SB-649868, revealed its metabolism and disposition in humans. This study provides insights into the pharmacokinetics and metabolic pathways of thiazole-containing compounds, highlighting their significance in developing treatments for insomnia (Renzulli et al., 2011).

Development of Constrained Heterocyclic γ-Amino Acids

A chemical route to orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) was reported, offering a method to mimic the secondary structures of proteins. This synthesis advances the design of protein structure mimics, underscoring the thiazole ring's role in medicinal chemistry and drug design (Mathieu et al., 2015).

Synthesis and Structural Characterization of Thiazoles

Research on the synthesis and structural characterization of isostructural thiazoles provides detailed insights into the molecular structure of thiazole derivatives. This knowledge is crucial for designing new compounds with potential pharmaceutical applications, illustrating the structural diversity and versatility of thiazole-based molecules (Kariuki et al., 2021).

Mécanisme D'action

Target of Action

Thiazole and fluorophenyl groups are common in many bioactive compounds, suggesting that this compound could interact with a variety of biological targets .

Mode of Action

Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Thiazole derivatives are known to interact with their targets through various types of bonding and intermolecular forces .

Biochemical Pathways

Compounds containing thiazole and fluorophenyl groups have been found to be involved in a wide range of biochemical pathways, including those related to inflammation, cancer, and viral infections .

Pharmacokinetics

The presence of the thiazole and fluorophenyl groups could influence these properties, as these groups are common in many drugs and bioactive compounds .

Result of Action

Without specific studies on this compound, it’s difficult to say what the exact molecular and cellular effects of its action would be. Based on the presence of the thiazole and fluorophenyl groups, it could potentially have anti-inflammatory, anticancer, or antiviral effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes. Without specific information, it’s difficult to say exactly how these factors would influence this compound .

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSHPOPFNXHHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)